5-Cyclopropylthiophene-2-sulfonyl chloride

Description

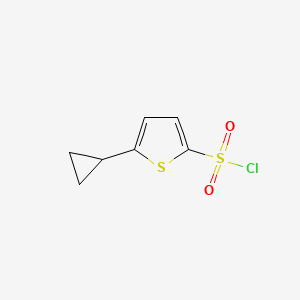

5-Cyclopropylthiophene-2-sulfonyl chloride (CAS RN: 936074-61-2) is a sulfonyl chloride derivative featuring a thiophene ring substituted with a cyclopropyl group at the 5-position and a sulfonyl chloride moiety at the 2-position. Its IUPAC name is 5-(2-cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride . This compound is of interest in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters, which are pivotal in pharmaceuticals and agrochemicals. The cyclopropyl group introduces steric and electronic effects that distinguish it from simpler thiophene sulfonyl chlorides.

Properties

IUPAC Name |

5-cyclopropylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S2/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGAHRYSMWPRDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(S2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylthiophene-2-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to a thiophene ring. One common method is the reaction of 5-cyclopropylthiophene with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfone derivatives.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form thiophene derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfones and Sulfoxides: Formed by oxidation reactions.

Scientific Research Applications

5-Cyclopropylthiophene-2-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropylthiophene-2-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form various derivatives. The thiophene ring can also participate in electron transfer reactions, making the compound versatile in different chemical transformations .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Thiophenesulfonyl Chloride :

Lacks substituents on the thiophene ring, leading to higher reactivity in sulfonation and nucleophilic substitution due to reduced steric hindrance. However, it lacks the electronic modulation provided by cyclopropyl groups.- Methyl substituents typically enhance lipophilicity but reduce ring strain.

- The cyclopropyl group in 5-cyclopropylthiophene-2-sulfonyl chloride offers a balance between steric demand and conformational rigidity.

Reactivity and Stability

Electrophilic Reactivity :

The electron-withdrawing sulfonyl chloride group activates the thiophene ring toward electrophilic substitution. The cyclopropyl group, being slightly electron-donating due to its sp³ hybridization, may moderate this activation compared to electron-withdrawing substituents (e.g., nitro groups).Thermal Stability :

Cyclopropyl rings are prone to ring-opening under harsh conditions (e.g., strong acids or high temperatures), which could limit the compound’s utility in high-temperature reactions compared to more stable analogs like 5-methyl derivatives.

Physicochemical Properties

Research Findings and Gaps

- Limitations: Limited thermal stability and solubility data in the provided evidence necessitate further experimental characterization.

Biological Activity

5-Cyclopropylthiophene-2-sulfonyl chloride is a relatively new chemical compound with the molecular formula C7H7ClO2S2 and a molecular weight of 222.72 g/mol. Its biological activity is an area of ongoing research, particularly regarding its potential applications in medicinal chemistry and biochemistry.

The specific mechanism of action for this compound remains largely undefined. Current studies indicate that it may interact with various biomolecules, but detailed target identification is still pending. The compound is primarily utilized in the modification of biomolecules to study biological processes, suggesting its role as a reactive intermediate in biochemical applications.

Pharmacokinetics

Data regarding the pharmacokinetics of this compound, including its bioavailability, half-life, metabolism, and excretion patterns, are not yet established. This lack of information highlights the need for further studies to elucidate how this compound behaves within biological systems.

Chemical Reactivity

This compound undergoes several types of chemical reactions:

- Substitution Reactions : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide derivatives, sulfonate esters, or sulfones.

- Oxidation Reactions : The thiophene ring may be oxidized to form sulfoxides or sulfones.

- Reduction Reactions : Reduction can yield thiophene derivatives with varying functional groups.

Applications in Scientific Research

The compound has diverse applications across several fields:

- Chemistry : It serves as a building block in synthesizing complex organic molecules.

- Biology : Employed in modifying biomolecules for studying various biological processes.

- Medicine : Investigated for potential pharmaceutical development.

- Industry : Utilized in producing specialty chemicals and materials.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound | Key Features |

|---|---|

| Thiophene-2-sulfonyl chloride | Lacks cyclopropyl group; less sterically hindered. |

| Cyclopropylbenzene-2-sulfonyl chloride | Contains a benzene ring; different electronic properties. |

| Cyclopropylthiophene-2-carboxylic acid | Has a carboxylic acid group; different reactivity. |

This uniqueness stems from the combination of the cyclopropyl group and the thiophene ring, which imparts distinct steric and electronic properties that may influence its biological activity.

Q & A

Q. What are the standard synthetic routes for 5-cyclopropylthiophene-2-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves converting 5-cyclopropylthiophene-2-sulfonic acid to the sulfonyl chloride using thionyl chloride (SOCl₂) under reflux. Key variables include:

- Temperature : Prolonged reflux (~70–80°C) ensures complete conversion.

- Solvent : Anhydrous solvents (e.g., dichloromethane) minimize side reactions.

- Stoichiometry : Excess SOCl₂ (2–3 equivalents) drives the reaction to completion.

Q. Example Reaction Setup :

| Parameter | Condition |

|---|---|

| Temperature | 70–80°C (reflux) |

| Reaction Time | 4–6 hours |

| Solvent | Dichloromethane |

| Yield | 75–85% (optimized) |

Lower yields (<70%) may result from incomplete sulfonic acid activation or moisture contamination .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Look for cyclopropyl protons (δ 1.0–1.5 ppm, multiplet) and thiophene protons (δ 7.2–7.8 ppm).

- ¹³C NMR : Sulfonyl chloride carbon appears at δ ~120–130 ppm.

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ for C₇H₇ClO₂S₂: ~232.94 Da).

- FT-IR : S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability?

Q. What are common derivatization reactions for sulfonyl chlorides in medicinal chemistry?

- Sulfonamide Formation : React with amines (e.g., R-NH₂) in dry THF at 0°C to room temperature.

- Sulfonate Esters : React with alcohols (e.g., R-OH) in the presence of a base (e.g., pyridine).

Monitor reactions via TLC (hexane:ethyl acetate = 3:1) to track sulfonyl chloride consumption .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in electrophilic substitution reactions?

The electron-withdrawing sulfonyl group activates the thiophene ring at the 5-position for electrophilic substitution. Computational studies (DFT) show:

Q. How does the cyclopropyl substituent influence the compound’s stability under thermal or photolytic conditions?

Q. What computational methods are effective for predicting the regioselectivity of reactions involving this compound?

Q. How can researchers address low yields in sulfonamide coupling reactions?

- Optimization Strategies :

- Use Schlenk techniques to exclude moisture.

- Add DMAP (4-dimethylaminopyridine) as a catalyst for amine activation.

- Screen solvents (e.g., DMF vs. THF) to balance reactivity and solubility.

Q. Case Study :

| Condition | Yield Improvement |

|---|---|

| 10 mol% DMAP | +20% |

| Anhydrous DMF | +15% |

Q. What are emerging applications of this compound in materials science?

- Conductive Polymers : Incorporate into polythiophene backbones to tune bandgap properties (e.g., ΔE ~2.1 eV).

- MOF Synthesis : Act as a sulfonylating agent to functionalize metal-organic frameworks (MOFs) for gas storage .

Q. How do steric effects from the cyclopropyl group affect reaction kinetics in nucleophilic substitutions?

-

Steric Hindrance : The cyclopropyl group reduces reaction rates with bulky nucleophiles (e.g., tert-butylamine) by ~40% compared to unsubstituted analogs.

-

Kinetic Data :

Nucleophile k (M⁻¹s⁻¹) Methylamine 0.45 tert-Butylamine 0.27

Use smaller nucleophiles (e.g., NH₃) or elevated temperatures to offset steric limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.